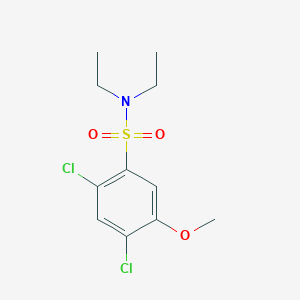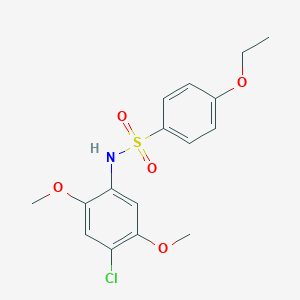![molecular formula C19H22Cl2N2O3S B288825 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B288825.png)
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. This compound is also known as TAK-715 and has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body.
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the inhibition of various enzymes and receptors in the human body. This compound has been found to exhibit potent inhibitory effects on enzymes such as p38 MAP kinase, which is involved in the regulation of inflammation, and cyclin-dependent kinase 5, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been found to exhibit potent biochemical and physiological effects in various studies. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine in lab experiments include its potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are many future directions for the research of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine. Some of these directions include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of new drugs based on the structure of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine for the treatment of cancer, inflammation, and pain.
3. Studies to determine the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
4. Development of new methods for the synthesis of this compound to improve its yield and purity.
5. Studies to determine the potential of this compound as a diagnostic tool for the detection of various diseases.
Synthesemethoden
The synthesis of 1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base such as triethylamine or pyridine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform at a low temperature.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, inflammation, and pain management. This compound has been found to exhibit potent inhibitory effects on various enzymes and receptors in the human body, making it a promising candidate for drug development.
Eigenschaften
Produktname |
1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine |
|---|---|
Molekularformel |
C19H22Cl2N2O3S |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-4-5-14(2)16(12-13)22-8-10-23(11-9-22)27(24,25)17-7-6-15(20)18(21)19(17)26-3/h4-7,12H,8-11H2,1-3H3 |
InChI-Schlüssel |
VZHKPPSEGBFJPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



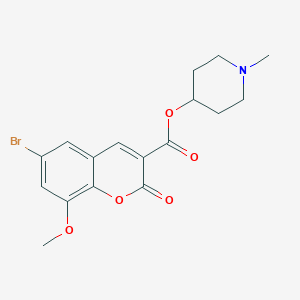


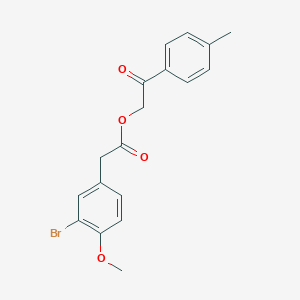



![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
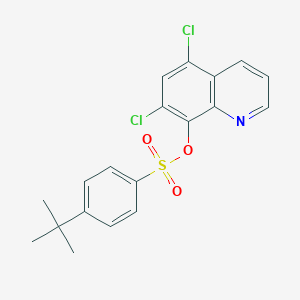


![2,4-Dichloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288764.png)
